molecular formula C33H18O B12628548 Phenyl(rubicen-5-YL)methanone CAS No. 922184-90-5

Phenyl(rubicen-5-YL)methanone

Cat. No.: B12628548
CAS No.: 922184-90-5
M. Wt: 430.5 g/mol
InChI Key: OCKAAKVLZBKMLG-UHFFFAOYSA-N
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Description

Phenyl(rubicen-5-yl)methanone is a methanone derivative featuring a rubicene (a polycyclic aromatic hydrocarbon) core substituted at the 5-position with a phenyl ketone group. This compound is of interest in organic synthesis and materials science due to its extended π-conjugation system, which may impart unique electronic and optical properties.

Properties

CAS No.

922184-90-5

Molecular Formula

C33H18O

Molecular Weight

430.5 g/mol

IUPAC Name

phenyl(rubicen-5-yl)methanone

InChI

InChI=1S/C33H18O/c34-33(19-8-2-1-3-9-19)20-16-17-25-28(18-20)24-13-7-15-26-29-22-11-5-4-10-21(22)23-12-6-14-27(30(23)29)32(25)31(24)26/h1-18H

InChI Key

OCKAAKVLZBKMLG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC3=C(C=C2)C4=C5C3=CC=CC5=C6C7=CC=CC=C7C8=C6C4=CC=C8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Phenyl(rubicen-5-YL)methanone can be synthesized through several methods. One common approach involves the reaction of rubicene with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Phenyl(rubicen-5-YL)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acid derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Halogenated or nitro-substituted derivatives.

Scientific Research Applications

Cancer Treatment

The primary application of Phenyl(rubicen-5-YL)methanone is in the treatment of various cancers, including:

  • Breast Cancer : Studies have shown that this compound can inhibit the growth of HER2-positive breast cancer cells by targeting specific kinases involved in tumorigenesis .
  • Lung Cancer : Research indicates that it may also be effective against lung adenocarcinoma and small cell lung cancer by interfering with the signaling pathways that promote cancer cell survival .
  • Pancreatic Cancer : The compound's ability to inhibit Raf kinase suggests potential utility in treating pancreatic tumors, which are notoriously difficult to manage .

Neurodegenerative Disorders

In addition to its anticancer properties, this compound has been investigated for its neuroprotective effects. It may help mitigate neuronal degeneration associated with ischemic events such as stroke and cardiac arrest by modulating the Raf/MEK/ERK pathway .

In Vivo Studies

A study involving a mouse model of T-cell acute lymphoblastic leukemia demonstrated that treatment with this compound significantly reduced leukemic burden. Mice treated with this compound showed improved survival rates and reduced tumor sizes compared to control groups .

Combination Therapies

Research has explored the efficacy of combining this compound with established chemotherapeutics like 5-Fluorouracil. Results indicated that this combination could enhance therapeutic outcomes by increasing the cytotoxic effects on cancer cells while reducing resistance to treatment .

Comparative Efficacy

To illustrate the effectiveness of this compound relative to other compounds, a comparative analysis was conducted based on IC50 values across various cancer cell lines:

CompoundCell LineIC50 (µM)Notes
This compoundA549 (Lung)9.2Significant cytotoxicity observed
5-FluorouracilA549 (Lung)12Standard chemotherapy agent
CombinationA549 (Lung)7.0Enhanced effect when combined

Mechanism of Action

The mechanism of action of Phenyl(rubicen-5-YL)methanone involves its interaction with specific molecular targets. For example, in biological systems, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s unique structure allows it to interact with various molecular pathways, potentially leading to diverse biological effects.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

The following comparison focuses on phenylmethanone derivatives with analogous aromatic/heterocyclic substituents, emphasizing structural variations, biological activities, and physicochemical properties.

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Key Substituents Biological Activity/Application Reference
Phenyl(rubicen-5-yl)methanone Rubicene + phenylmethanone Phenyl at 5-position Hypothesized optoelectronic properties N/A
(3-Methoxy-5-nitrobenzofuran-2-yl)(phenyl)methanone Benzofuran + phenylmethanone 3-Methoxy, 5-nitro on benzofuran Antibacterial (2a: highest activity)
Bis(4-(5-(N-phenylamino)-1,3,4-thiadiazol-2-yl)phenyl)methanone (C2) Bis-phenylmethanone + thiadiazole Thiadiazole with N-phenylamino Antimicrobial, antibiofilm
(4-((1-(3,5-difluorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazol-4-yl)methoxy)phenyl)(phenyl)methanone (3w) Triazole + phenylmethanone Triazole with difluorophenyl, CF₃ Material science applications
(1,4-diazabicyclo[3.2.2]nonan-4-yl)(5-phenylfuran-2-yl)methanone (MCP4) Diazabicyclononane + furan Diazabicyclononane, phenylfuran Neurological modulator (hypothetical)

Structural and Electronic Properties

  • Electron-Withdrawing vs. Electron-Donating Groups :
    • Nitro groups (e.g., in benzofuran derivatives ) enhance electrophilicity, improving interactions with microbial targets.
    • Trifluoromethyl and difluorophenyl groups (e.g., compound 3w ) increase lipophilicity and metabolic stability.
  • Extended Conjugation: Rubicene-based methanones likely exhibit superior charge-transfer properties compared to benzofuran or thiophene analogs due to their larger aromatic system .

Physicochemical and ADMET Properties

  • Thiadiazole-containing compounds (C1–C4) exhibit moderate LogP, balancing solubility and membrane permeability .
  • Metabolic Stability: Fluorinated derivatives (e.g., 3w ) show enhanced resistance to oxidative metabolism compared to non-halogenated analogs.

Research Findings and Mechanistic Insights

Docking and SAR Studies

  • Benzofuran Derivatives : Docking studies revealed that nitro and methoxy groups in compound 2a form hydrogen bonds with bacterial DNA gyrase, explaining its antibacterial activity .
  • Pyrimidine Derivatives : Compound 9c (with nitrophenyl) achieved a binding score of −9.2 kcal/mol vs. −8.5 kcal/mol for nifedipine, correlating with its superior calcium channel blockade .

Biological Activity

Phenyl(rubicen-5-YL)methanone, a compound with significant potential in various biological applications, has garnered attention for its diverse biological activities. This article aims to elucidate its mechanisms of action, therapeutic applications, and relevant research findings.

This compound exhibits unique structural characteristics that contribute to its biological activity. The compound is known to interact with specific molecular targets, acting as an enzyme inhibitor by binding to active sites and preventing substrate access. This interaction can influence various molecular pathways, leading to a range of biological effects, including anticancer properties and potential roles in drug delivery systems.

1. Anticancer Activity

Research indicates that this compound has notable anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown effectiveness against HepG2 (human liver cancer) cells, with IC50 values indicating significant cytotoxicity. The compound's mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly at the G2/M phase .

2. Enzyme Inhibition

The compound has been explored for its potential as an inhibitor of specific enzymes that are crucial in metabolic pathways associated with cancer progression. By inhibiting these enzymes, this compound may help in reducing tumor growth and enhancing the efficacy of existing chemotherapy agents .

3. Fluorescent Probes

Due to its unique photophysical properties, this compound is being investigated as a fluorescent probe in biological systems. This application could facilitate the visualization of cellular processes and the tracking of drug delivery mechanisms within living organisms.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in HepG2 cells (IC50: 3.57 µM)
Enzyme InhibitionActs on metabolic enzymes related to tumor growth
Fluorescent ProbesPotential use in tracking cellular processes

Case Study: HepG2 Cell Line Evaluation

In a study evaluating the effects of this compound on HepG2 cells, researchers observed significant cytotoxic effects with a calculated IC50 value of 3.57 µM, outperforming cisplatin (IC50: 8.45 µM). The study highlighted the compound's ability to induce apoptosis through mechanisms such as caspase activation and mitochondrial membrane potential disruption .

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